
2-(Benzyloxy)-4-bromo-3-fluoro-1-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-4-bromo-3-fluoro-1-methoxybenzene is an organic compound that belongs to the class of substituted benzene derivatives. This compound is characterized by the presence of a benzyloxy group, a bromine atom, a fluorine atom, and a methoxy group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-bromo-3-fluoro-1-methoxybenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Methoxylation: The methoxy group can be introduced through the reaction of the corresponding phenol with methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Benzyloxylation: The benzyloxy group can be introduced by reacting the corresponding phenol with benzyl bromide (C6H5CH2Br) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-4-bromo-3-fluoro-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzyloxy and methoxy groups can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can form biaryl compounds.
Applications De Recherche Scientifique
2-(Benzyloxy)-4-bromo-3-fluoro-1-methoxybenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and sensing applications.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-4-bromo-3-fluoro-1-methoxybenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the benzyloxy, bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)-4-bromo-3-fluoro-1-methoxybenzene: Unique due to the combination of benzyloxy, bromine, fluorine, and methoxy groups.
2-(Benzyloxy)-4-iodo-3-fluoro-1-methoxybenzene: Similar structure but with an iodine atom instead of bromine.
2-(Benzyloxy)-4-bromo-3-chloro-1-methoxybenzene: Similar structure but with a chlorine atom instead of fluorine.
2-(Benzyloxy)-4-bromo-3-fluoro-1-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications, as it can be used to synthesize a wide range of derivatives with tailored properties.
Propriétés
Formule moléculaire |
C14H12BrFO2 |
|---|---|
Poids moléculaire |
311.15 g/mol |
Nom IUPAC |
1-bromo-2-fluoro-4-methoxy-3-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrFO2/c1-17-12-8-7-11(15)13(16)14(12)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clé InChI |
LWZVLISETYOZNH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)Br)F)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-Dicyclohexyl(2'-(diphenylphosphino)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B14767253.png)
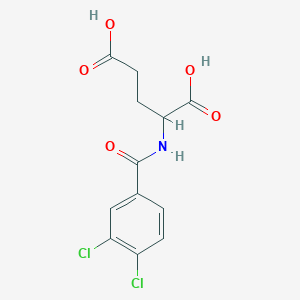
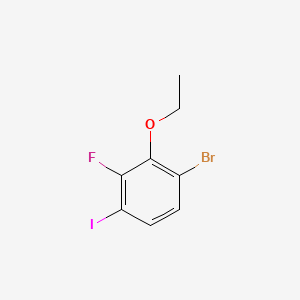
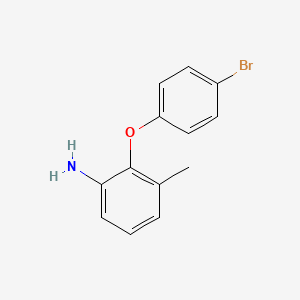
![(S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene](/img/structure/B14767283.png)
![3-(5-Bromo-3-chloropyridin-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14767284.png)
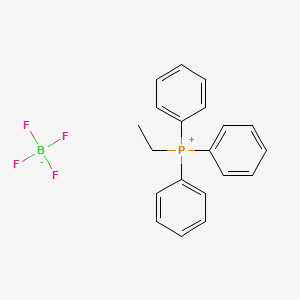
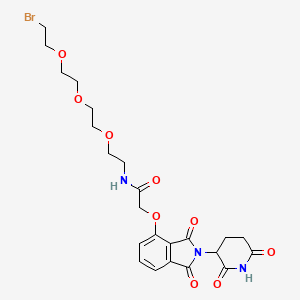


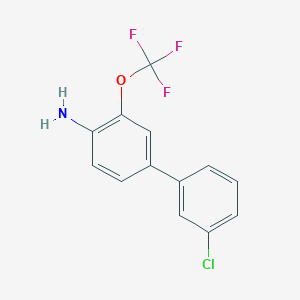
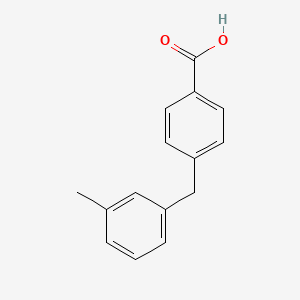
![(4S)-4-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-(azetidine-2-carbonyl)amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;acetic acid](/img/structure/B14767337.png)
